molecular formula C19H18FN5O2S4 B11437848 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11437848
M. Wt: 495.6 g/mol
InChI Key: XXPMQWUFCDEERU-UHFFFAOYSA-N
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Description

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[3-(4-FLUOROPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thienopyrimidine core, and a fluorophenyl group

Preparation Methods

The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[3-(4-FLUOROPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting ethylsulfanyl acetic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Synthesis of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors such as 4-fluorobenzaldehyde and methyl acetoacetate in the presence of sulfur and ammonium acetate.

    Coupling Reactions: The thiadiazole and thienopyrimidine intermediates are then coupled using suitable reagents like coupling agents (e.g., EDCI, DCC) to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[3-(4-FLUOROPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[3-(4-FLUOROPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic semiconductors.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[3-(4-FLUOROPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain kinases or enzymes by binding to their active sites, thereby blocking their function and leading to the suppression of cancer cell growth. The pathways involved may include the inhibition of signal transduction pathways critical for cell survival and proliferation.

Comparison with Similar Compounds

Similar compounds to N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[3-(4-FLUOROPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE include:

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

    Thienopyrimidine Derivatives: Compounds with the thienopyrimidine core but varying functional groups.

    Fluorophenyl Compounds: Molecules containing the fluorophenyl group with different core structures.

The uniqueness of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-{[3-(4-FLUOROPHENYL)-6-METHYL-4-OXO-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its combination of these structural motifs, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C19H18FN5O2S4

Molecular Weight

495.6 g/mol

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H18FN5O2S4/c1-3-28-19-24-23-17(31-19)22-14(26)9-29-18-21-13-8-10(2)30-15(13)16(27)25(18)12-6-4-11(20)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,22,23,26)

InChI Key

XXPMQWUFCDEERU-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SC(C3)C

Origin of Product

United States

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